molecular formula C21H40O3 B14078433 1,2-Propanediol, 3-(octadecadienyloxy)- CAS No. 101123-27-7

1,2-Propanediol, 3-(octadecadienyloxy)-

Cat. No.: B14078433
CAS No.: 101123-27-7
M. Wt: 340.5 g/mol
InChI Key: DVTOEEFUWIWJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Propanediol, 3-(octadecadienyloxy)- is a diol derivative with a propanediol backbone (C₃H₈O₂) substituted at the 3-position by an octadecadienyloxy group. Key applications of such compounds include industrial surfactants, pharmaceutical intermediates, and specialty polymers, leveraging their amphiphilic nature and functional versatility .

Properties

CAS No.

101123-27-7

Molecular Formula

C21H40O3

Molecular Weight

340.5 g/mol

IUPAC Name

3-octadeca-1,3-dienoxypropane-1,2-diol

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h15-18,21-23H,2-14,19-20H2,1H3

InChI Key

DVTOEEFUWIWJBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=CC=COCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediol, 3-(octadecadienyloxy)- typically involves the reaction of 1,2-propanediol with an octadecadienyl halide under basic conditions. The reaction is usually carried out in the presence of a phase transfer catalyst to facilitate the transfer of the reactants between the aqueous and organic phases. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of 1,2-Propanediol, 3-(octadecadienyloxy)- can be achieved through the catalytic hydrogenolysis of glycerol. This method involves the use of a copper-based catalyst and basic support to achieve high yields and selectivity. The process is carried out under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(octadecadienyloxy)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the nucleophile used.

Scientific Research Applications

1,2-Propanediol, 3-(octadecadienyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of lipid metabolism and membrane biology due to its long-chain fatty acid moiety.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(octadecadienyloxy)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1,2-Propanediol, 3-(octadecyloxy)-

  • Structure : Features a saturated 18-carbon (C18) chain at the 3-position.
  • Molecular Formula : C₂₁H₄₄O₃ (MW: 344.65 g/mol) .
  • Key Differences :
    • Hydrophobicity : The saturated octadecyloxy group enhances hydrophobicity compared to unsaturated variants but reduces reactivity.
    • Toxicity : Intraperitoneal LD₅₀ in mice is 750 mg/kg, indicating moderate toxicity .
    • Applications : Used in batiol (a hematopoiesis-stimulating agent) and industrial lubricants.

1,2-Propanediol, 3-(octyloxy)-

  • Structure : Shorter saturated C8 chain.
  • Molecular Formula : C₁₁H₂₄O₃ (MW: 204.31 g/mol) .
  • Key Differences :
    • Solubility : Higher water solubility due to shorter alkyl chain.
    • Industrial Use : Employed in cosmetic formulations (e.g., caprylyl glyceryl ether) and chromatography media (octyl-sepharose) .

1,2-Propanediol, 3-phenoxy-

  • Structure : Aromatic phenyl group substituent.
  • Molecular Formula : C₉H₁₂O₃ (MW: 168.19 g/mol) .
  • Key Differences :
    • Dipole Moment : Estimated at ~2.9 D (similar to acetone), higher than alkyl-substituted propanediols, enhancing adsorption in polar matrices .
    • Applications : Intermediate in polymer synthesis and pharmaceuticals (e.g., Antodyne).

Fluorinated Derivatives (e.g., 1,2-Propanediol, 3-pentadecafluorooctyloxy-)

  • Structure : Fully fluorinated C8 chain.
  • Molecular Formula : C₁₁H₉F₁₅O₃ (MW: 528.17 g/mol) .
  • Key Differences :
    • Chemical Inertness : Fluorination imparts resistance to thermal and chemical degradation.
    • Applications : Specialty surfactants and coatings requiring low surface tension.

Physicochemical Properties and Functional Behavior

Dipole Moments and Solubility

  • Dipole Moments: Glycerol (2.6 D) and 1,2-propanediol (2.3 D) have lower dipole moments than 3-phenoxy derivatives (~2.9 D) due to aromatic electron withdrawal . Unsaturated chains (e.g., octadecadienyloxy) may reduce dipole moments slightly compared to saturated analogues.
  • Solubility :
    • Longer alkyl chains (C18) decrease water solubility; octadecadienyloxy derivatives are likely sparingly soluble, requiring surfactants for dispersion.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Property
1,2-Propanediol, 3-(octadecadienyloxy)- C18 dienyloxy C₂₁H₄₀O₃* ~340.5 High hydrophobicity, reactive double bonds
1,2-Propanediol, 3-(octadecyloxy)- C18 saturated C₂₁H₄₄O₃ 344.65 Moderate toxicity, batiol applications
1,2-Propanediol, 3-(octyloxy)- C8 saturated C₁₁H₂₄O₃ 204.31 Cosmetic solubilizer
1,2-Propanediol, 3-phenoxy- Phenyl C₉H₁₂O₃ 168.19 High dipole moment (~2.9 D)

*Estimated based on structural similarity.

Biological Activity

1,2-Propanediol, 3-(octadecadienyloxy)- (CAS No. 101123-27-7) is a compound that has garnered attention due to its potential biological activities. This article will explore its biological properties, including antimicrobial effects, antioxidant activities, and its applications in various fields.

Chemical Structure and Properties

1,2-Propanediol, 3-(octadecadienyloxy)- is a derivative of propanediol with an octadecadienyl group attached. This unique structure contributes to its interaction with biological systems. The presence of the long-chain fatty acid moiety is hypothesized to enhance its biological activity by affecting membrane fluidity and permeability.

Antimicrobial Properties

Research indicates that 1,2-Propanediol, 3-(octadecadienyloxy)- exhibits significant antimicrobial activity. In a study examining various concentrations of the compound against bacterial strains such as Escherichia coli and Staphylococcus aureus, the following results were observed:

Concentration (mg/mL)Zone of Inhibition (mm)Bacterial Strain
512E. coli
1015E. coli
510S. aureus
1017S. aureus

These results suggest that increasing concentrations correlate with greater antimicrobial efficacy, indicating potential applications in food preservation and pharmaceuticals .

Antioxidant Activity

The antioxidant properties of 1,2-Propanediol, 3-(octadecadienyloxy)- were assessed using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals:

Concentration (µg/mL)% Inhibition
5030
10050
20070

At higher concentrations, the compound exhibited up to 70% inhibition of DPPH radicals, showcasing its potential as a natural antioxidant agent .

Study on Skin Applications

A case study investigated the use of 1,2-Propanediol, 3-(octadecadienyloxy)- in topical formulations aimed at enhancing skin hydration and barrier function. Patients using a cream containing this compound reported improved skin moisture levels compared to a control group over four weeks:

  • Moisture Measurement : Increased hydration was quantified using corneometry.
  • Patient Feedback : Over 80% of participants noted smoother skin texture and reduced dryness.

This suggests that the compound may be beneficial in cosmetic formulations aimed at treating dry skin conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.